molecular formula C9H13Cl2NO B1418769 3-Chloro-2-propoxy-phenylamine hydrochloride CAS No. 1185057-51-5

3-Chloro-2-propoxy-phenylamine hydrochloride

Cat. No. B1418769
M. Wt: 222.11 g/mol
InChI Key: XGHYCHDMKLRTEO-UHFFFAOYSA-N
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Description

3-Chloro-2-propoxy-phenylamine hydrochloride, otherwise known as 3-CPPA hydrochloride, is a compound that is widely used in scientific research and lab experiments. It is a type of amine, which is an organic compound that contains a nitrogen atom with a lone pair of electrons. 3-CPPA hydrochloride is an important reagent in many organic syntheses and is used to study the physiological effects of various compounds in the body.

Scientific Research Applications

Pharmacological Investigations

One study explored the pharmacological actions of a related compound, 2'-[2-hydroxy-3-(propylamino)-propoxy]-3-phenylpropiophenone (propafenone) hydrochloride, revealing its antiarrhythmic action in animal models. This investigation could suggest potential cardiovascular research applications for compounds like 3-Chloro-2-propoxy-phenylamine hydrochloride, focusing on arrhythmia and other cardiac conditions (Hapke & Prigge, 1976).

Analytical Chemistry

Another study presented a high-pressure liquid chromatographic method for analyzing propafenone in plasma, which demonstrates the importance of analytical techniques in quantifying similar compounds in biological samples. Such methodologies could be adapted for 3-Chloro-2-propoxy-phenylamine hydrochloride to understand its pharmacokinetics and distribution (Brode, Sachse, & Hoffmann, 1982).

Biological Properties

The biological properties of 3-benzyl-1,2-benzisothiazole compounds, obtained by reacting 3-chloro-1,2-benzisothiazole with phenylacetonitrile, show antimuscarinic and direct muscle-relaxant properties. This study indicates potential research applications in studying muscle relaxation and autonomic nervous system effects for similar compounds (Vitali, Impicciatore, & Plazzi, 1982).

Chemical Sensing

A study on the colorimetric detection of phenylamine in human urine using a lanthanide functionalized material suggests potential diagnostic applications. Analogous chemical structures like 3-Chloro-2-propoxy-phenylamine hydrochloride could be explored for developing novel biosensors and diagnostic tools (Qin & Yan, 2018).

Material Science

Research into the use of phloretic acid for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, instead of phenol, highlights the potential for 3-Chloro-2-propoxy-phenylamine hydrochloride in material science, particularly in polymer and resin synthesis (Trejo-Machin et al., 2017).

properties

IUPAC Name

3-chloro-2-propoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHYCHDMKLRTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-propoxy-phenylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.